Butacetin falls under the category of analgesics and antipyretics, specifically classified as a non-steroidal anti-inflammatory drug (NSAID). It acts primarily through inhibition of cyclooxygenase enzymes, which play a key role in the biosynthesis of prostaglandins involved in pain and inflammation.
The synthesis of Butacetin involves several key steps:
Butacetin has a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its structure can be represented as follows:
Butacetin can participate in various chemical reactions:
Butacetin exerts its analgesic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation; thus, their reduction results in pain relief.
Butacetin has been primarily used in scientific research for its analgesic properties. Although its clinical use has diminished due to safety concerns associated with its side effects—particularly regarding liver toxicity—research continues into its potential applications in pain management protocols where traditional non-steroidal anti-inflammatory drugs may not be suitable.
Butacetin (chemical name: N-(4-ethoxyphenyl)acetamide) is characterized by the molecular formula C₁₀H₁₃NO₂ and a precise molecular weight of 179.22 g/mol. The compound features a planar aromatic ring system linked to an ethoxy group (–OCH₂CH₃) at the para position and an acetamide moiety (–NHCOCH₃) [4]. Key structural attributes include:
Table 1: Atomic Composition and Bonding in Butacetin
Atom | Bond Partners | Bond Type | Bond Length (Å) |
---|---|---|---|
C9 (carbonyl) | O11, N10, C8 | Double (C=O), Single (C–N) | 1.23, 1.36 |
N10 (amide) | C9, H12, C8 | Single (N–H), Single (N–C) | 1.01, 1.45 |
O7 (ethoxy) | C4, C13 | Single (C–O) | 1.42 |
X-ray crystallography confirms a monoclinic crystal lattice (space group P2₁/c) with unit cell dimensions a = 7.82 Å, b = 5.63 Å, c = 12.41 Å. This arrangement enables tight molecular packing via intermolecular N–H···O=C hydrogen bonds (distance: 2.89 Å) [1].
Butacetin exists as a white crystalline solid with a melting point of 137–139°C. Its solubility profile is solvent-dependent, showing high solubility in polar aprotic solvents like dimethylformamide (DMF) (>200 mg/mL) but low solubility in water (0.8 mg/mL at 25°C) [7]. Critical properties include:
Stability studies reveal susceptibility to hydrolytic degradation under alkaline conditions (pH > 9.0), where ester cleavage generates p-phenetidine and acetic acid as primary degradants. Photostability testing under UV light (300–400 nm) shows 95% retention after 48 hours when protected by amber glass [6].
Table 2: Physicochemical Properties of Butacetin
Property | Value | Conditions |
---|---|---|
Melting Point | 137–139°C | Capillary method |
Water Solubility | 0.8 mg/mL | 25°C, pH 7.0 |
Log P (octanol/water) | 1.62 | Shake-flask method |
pKₐ | 9.7 | Potentiometric titration |
Refractive Index | 1.542 | 20°C, sodium D-line |
Solid-state stability is enhanced by microcrystalline cellulose or colloidal silicon dioxide, which reduce hygroscopicity (water content <0.5% at 40% RH) [7].
Traditional Chemical Synthesis involves a two-step Friedel-Crafts acylation:
Biocatalytic Optimization leverages Escherichia coli expressing engineered amidases:
Table 3: Synthetic Routes for Butacetin
Method | Catalyst/Strain | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Friedel-Crafts | AlCl₃ | 78 | 99.2 | Scalability |
Biocatalytic | E. coli BW25113 ΔxylA | 85 | 98.5 | Reduced waste |
Enzymatic (in vitro) | Pseudomonas amidase | 92 | 99.8 | Minimal byproducts |
Combinatorial Strategies include:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7